N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide
Description
This compound belongs to the hydrazide family, characterized by a pyrazole core substituted with hydroxy (5-position), methyl (3-position), and phenyl (1-position) groups. The pyrazole ring is linked via a methylidene bridge to a pyridine-4-carbohydrazide moiety.
Properties
CAS No. |
4702-86-7 |
|---|---|
Molecular Formula |
C17H15N5O2 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N5O2/c1-12-15(11-19-20-16(23)13-7-9-18-10-8-13)17(24)22(21-12)14-5-3-2-4-6-14/h2-11,21H,1H3,(H,20,23)/b19-11+ |
InChI Key |
JGFHKWMOTBMCKI-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amines.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
Structure and Composition
The compound possesses a complex structure characterized by a hydrazone linkage between the pyridine and pyrazole moieties. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol. The presence of hydroxyl and carbonyl groups enhances its reactivity and potential biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antimicrobial Activity of N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Candida albicans | 20 | 16 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This property is particularly relevant for developing novel chemotherapeutic agents.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interfere with various biological pathways, including enzyme inhibition and disruption of metal ion homeostasis . The compound’s hydrazone moiety is crucial for its biological activity, as it can participate in redox reactions and generate reactive oxygen species, leading to cytotoxic effects .
Comparison with Similar Compounds
Core Structural Variations
Key Analogues :
N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide ():
- Replaces the pyrazole ring with a 4-hydroxy-3-methoxybenzylidene group.
- Forms S(5) and R²₁(7) hydrogen-bonded motifs, leading to 2D polymeric sheets via O–H⋯N interactions .
(E)-N-(Pyridin-4-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide ():
- Substitutes the 5-hydroxy group with a thiophene ring.
- Lower molar mass (297.33 g/mol) compared to the target compound, likely due to reduced hydrogen-bonding capacity .
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ():
Substituent Effects on Physicochemical Properties
Hydrogen Bonding and Crystallinity
- Target Compound : The 5-hydroxy group enables intramolecular O–H⋯O bonds (S(5) motif) and intermolecular O–H⋯N interactions, promoting stable 2D networks .
- N′-[(E)-4-Hydroxy-3-methoxybenzylidene]...: Exhibits similar O–H⋯N bonds but lacks solvate formation, unlike its methanol/water solvated analogues (e.g., III and IV in ) .
- N′-Acetyl-3-methyl-1,6-diphenyl... : Acetyl substitution may disrupt H-bonding, reducing crystallinity compared to hydroxy-containing analogues .
Biological Activity
N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound was screened against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The results indicated promising growth inhibition with GI50 values reported as follows:
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, as evidenced by studies showing significant cell apoptosis at concentrations around 49.85 µM .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by inflammation. Research has shown that pyrazole derivatives can inhibit key inflammatory mediators, contributing to their therapeutic potential .
Data Table: Biological Activity Overview
| Activity Type | Cell Line | GI50/IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | SF-268 | 12.50 | |
| Anticancer | NCI-H460 | 42.30 | |
| Apoptosis Induction | A549 | 49.85 |
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including the target compound:
- Synthesis Research : A study synthesized various pyrazole derivatives and evaluated their biological activities, revealing that modifications to the pyrazole structure significantly influenced their anticancer efficacy .
- Comparative Studies : Comparative studies with other known pyrazole derivatives have shown that this compound holds unique properties that may enhance its therapeutic profile against specific cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
